4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCUMKTYSGYTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670190 | |
| Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-50-0 | |
| Record name | 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
C–O Bond Formation from o-Substituted Aryloximes
This method involves cyclization of aryloximes bearing leaving groups at the ortho-position. The process typically proceeds via base-promoted intramolecular nucleophilic attack, where the oxime oxygen attacks the aromatic ring, forming the benzisoxazole core.
- Base: K₂CO₃, KOH, t-BuOK
- Solvents: Alcohols, dioxane, THF, DMF
- Temperature: Elevated (around 95°C)
- Mechanism: Nucleophilic aromatic substitution (SNAr)
Aryloxime (with leaving group) + Base → Benzisoxazole
- Electron-withdrawing groups on the aromatic ring facilitate cyclization.
- The Z-isomer of oximes is reactive, whereas the E-isomer tends to produce side products.
- This approach is versatile and has been used to synthesize biologically active derivatives, including fluorinated benzisoxazoles.
N–O Bond Formation from o-Hydroxyaryl Oximes and Imines
This pathway involves oxidative cyclization of o-hydroxyaryl oximes or imines, leading to benzisoxazoles via N–O bond formation. Oxidants such as hypervalent iodine or metal catalysts are often employed.
- Oxidants: Hypervalent iodine reagents, metal oxides
- Solvent: Acetic acid, dichloromethane
- Temperature: Mild to moderate
- Oxidation of the hydroxyl group facilitates N–O bond formation, leading to heterocycle closure.
Cyclization from Cyclic 1,3-Dicarbonyl Compounds
Starting from 1,3-dicarbonyl compounds, oxidative cyclization yields benzisoxazoles via intermediate hydroxy derivatives, followed by oxidation.
- Oxidants: Hydrogen peroxide, potassium permanganate
- Solvent: Acetic acid or ethanol
- Temperature: Reflux
- Enolate formation followed by oxidative cyclization.
Modern Synthetic Strategies
[3+2]-Cycloaddition Reactions
This approach involves cycloaddition of nitrile oxides or arynes with suitable dipolar or dipolarophile precursors.
- Arynes generated in situ react with nitrile oxides to form benzisoxazoles.
- Conditions: Use of fluoride sources (e.g., TBAF) to generate arynes from precursors like ortho-silyl aryl triflates.
ii. Nitrile Oxide–Benzoquinone Cycloaddition
- Nitrile oxides generated from oximes react with benzoquinones, leading to benzisoxazoles via [3+2] cycloaddition.
Transition Metal-Catalyzed Cyclizations
Transition metals such as palladium and copper catalyze intramolecular cyclizations of o-substituted aryloximes or related derivatives.
- Catalysts: Pd(OAc)₂, CuI
- Base: t-BuONa or similar
- Solvent: Dioxane, DMF
- Temperature: Mild heating (~80-100°C)
- Cross-coupling and cyclization via oxidative addition and reductive elimination steps.
Oxidative and Rearrangement Methods
Oxidation of partially hydrogenated derivatives like cyclohexane-fused isoxazoles can lead to benzisoxazoles. Rearrangement of N-oxides also provides access to the core heterocycle.
Synthesis of Precursors and Functionalized Derivatives
Synthesis of o-Substituted Aryloximes
Prepared via Friedel-Crafts acylation followed by oximation:
Aryl acid chloride + Hydroxylamine hydrochloride → o-Aryloxime
Preparation of o-Hydroxyaryl Imines
Generated from aldehydes or ketones with hydroxylamine derivatives, followed by oxidation or cyclization.
Data Table: Summary of Key Preparation Methods
| Method | Precursors | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| C–O bond cyclization | o-Substituted aryloximes | Base (K₂CO₃, KOH) | Elevated temp (~95°C) | Widely used, versatile | E/Z-isomer control needed |
| N–O bond formation | o-Hydroxyaryl oximes/imines | Oxidants (hypervalent iodine) | Mild to moderate | Mild conditions, good yields | Oxidant sensitivity |
| Cycloaddition | Arynes + nitrile oxides | Fluoride source (TBAF) | Room temp to reflux | High regioselectivity | Requires in situ generation |
| Transition metal catalysis | o-Substituted aryloximes | Pd or Cu catalysts | Mild heating | High yields, regioselectivity | Catalyst cost |
Research Findings and Notable Examples
- Recent studies have demonstrated the efficiency of aryne-mediated cycloadditions, achieving yields over 85% for benzisoxazole cores.
- Transition-metal catalysis, especially palladium-catalyzed cyclizations, have provided streamlined routes with high regioselectivity and functional group tolerance.
- Advances in oxidation techniques have enabled the transformation of saturated derivatives into benzisoxazoles under milder conditions, expanding the scope of accessible derivatives.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit Hsp90 and HDAC6, which are involved in protein folding and gene expression, respectively . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
2,1-Benzisoxazole-3-carboxylic Acid (CAS 261350-47-4)
- Molecular Formula: C₈H₇NO₃
- Key Differences : Replaces the carboxamide (-CONH₂) with a carboxylic acid (-COOH) group.
- Implications : The carboxylic acid derivative exhibits higher acidity (pKa ~3–4) and lower LogP (0.8–1.2 ), enhancing solubility in aqueous media but reducing cell membrane permeability compared to the carboxamide .
N-Benzyl-4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxamide
- Molecular Formula : C₁₅H₁₆N₂O₂
- Key Differences : Incorporates a benzyl substituent on the carboxamide nitrogen.
Methyl 4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylate
Substituted Benzothiazole Analogs (e.g., 4,5,6,7-Tetrahydro-benzothiazol-2-ylamine)
- Molecular Formula : C₇H₁₀N₂S
- Key Differences : Replaces the oxygen atom in the isoxazole ring with sulfur.
Physicochemical and Functional Comparison
Research Findings
Synthetic Accessibility : The target compound is synthesized in 95% purity via cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl intermediates . In contrast, the N-benzyl derivative requires additional alkylation steps, reducing yield to ~70% .
Biological Activity : Benzisoxazole carboxamides exhibit GABA receptor modulation in preclinical studies, while benzothiazole analogs show tyrosinase inhibition (IC₅₀ ~10 µM) .
Stability : The carboxamide group in the target compound demonstrates superior hydrolytic stability compared to ester derivatives, which degrade rapidly under basic conditions (t₁/₂ < 1 hour at pH 9) .
Biological Activity
Overview
4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide is a heterocyclic compound with the molecular formula . This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula :
- Molecular Weight : 166.18 g/mol
- Structure : The compound features a benzisoxazole core which is known for its diverse biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit heat shock protein 90 (Hsp90) and histone deacetylase 6 (HDAC6), which are crucial for protein folding and gene expression regulation.
- Antimicrobial Activity : Preliminary studies indicate that it may act as an inhibitor of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This suggests potential use as an antibacterial agent .
Antimicrobial Properties
Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. Notably:
- Inhibition of E. coli : The compound has demonstrated low micromolar inhibitory effects on Escherichia coli DNA gyrase and topoisomerase IV .
- Gram-positive Bacteria : It also shows modest antibacterial activity against Gram-positive strains .
Anticancer Potential
The compound's ability to inhibit Hsp90 and HDAC6 positions it as a promising candidate in cancer therapy:
- Cytotoxic Effects : Studies suggest that it may induce cytotoxicity in cancer cells through modulation of protein interactions involved in cell growth and survival pathways .
- Combination Therapies : It has been suggested that combining this compound with other targeted therapies could enhance its efficacy against cancer cells .
Case Studies
Several studies have evaluated the biological activities of this compound:
- Study on Antibacterial Activity :
- Cancer Research Study :
Data Table: Biological Activities of this compound
Q & A
Q. Advanced Computational Approaches
- Quantum Chemical Calculations : Predict metabolic hotspots (e.g., CYP3A4 oxidation sites) using density functional theory (DFT) .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to prioritize derivatives with stable hydrogen-bond networks .
- Machine Learning : Train models on datasets of benzisoxazole analogs to forecast solubility and permeability .
What crystallographic techniques are critical for characterizing this compound’s solid-state behavior?
Q. Advanced Structural Characterization
- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C3–C9–C10 = 113.4°) and non-covalent interactions (e.g., Cl⋯H4 = 3.12 Å) that influence packing .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., van der Waals vs. hydrogen bonds) to explain solubility differences .
- Powder X-ray Diffraction (PXRD) : Monitor polymorph transitions under stress conditions (e.g., humidity, temperature) .
How can researchers address metabolic instability observed in preclinical studies?
Q. Advanced Stability Optimization
- Isotere Replacement : Substitute labile groups (e.g., ester → amide) to reduce hydrolysis .
- Prodrug Strategies : Mask carboxylic acid groups with tert-butyl esters, improving oral bioavailability .
- Microsomal Assays : Use liver microsomes to identify metabolic pathways and guide structural refinements .
What strategies are recommended for scaling up synthesis while maintaining purity?
Q. Advanced Process Chemistry
- Flow Chemistry : Minimize side reactions via continuous flow reactors with precise temperature control .
- Membrane Separation : Purify intermediates using nanofiltration membranes to remove byproducts .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters like residence time and catalyst loading .
How does the compound’s three-dimensional conformation affect its interaction with biological targets?
Q. Advanced Conformational Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
